molecular formula C18H11Cl2FN6O B2820681 3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890940-52-0

3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Número de catálogo: B2820681
Número CAS: 890940-52-0
Peso molecular: 417.23
Clave InChI: NGHLYFHIKYKKPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to create novel CDK2 inhibitors. The compound was designed and synthesized along with other small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold. This structure is a common feature in a variety of pharmacologically active compounds .

Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibition and Cognitive Impairment Treatment

A study designed a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are related to 3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, showed promising results for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders (Li et al., 2016).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives, closely related to the specified compound, were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These derivatives showed significant anticancer properties, highlighting the potential of such compounds in cancer treatment (Rahmouni et al., 2016).

Antiinflammatory Drugs with Reduced Ulcerogenic Activity

Pyrazolo[1,5-a]pyrimidines, which are structurally similar to the specified compound, were synthesized to study their antiinflammatory properties. These compounds, especially 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed high antiinflammatory activity and a better therapeutic index than some reference drugs, without ulcerogenic activity (Auzzi et al., 1983).

Imaging Agents for Neurodegenerative Disorders

Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines were synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, like PBR102 and PBR111, showed potential as imaging agents in neurodegenerative disorders (Fookes et al., 2008).

Antiviral Activities Against Influenza

A study described the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant antiviral activities against bird flu influenza H5N1, indicating their potential as antiviral agents (Hebishy et al., 2020).

Antimicrobial Agents against Gram-Positive Bacteria

6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones, similar in structure to the specified compound, were developed as DNA polymerase III inhibitors for Staphlococcus aureus and other Gram-positive bacteria. These derivatives represent a novel class of antimicrobials with promising activities against these bacteria (Ali et al., 2003).

Mecanismo De Acción

The compound is designed to inhibit CDK2, a protein kinase that is a target for cancer treatment. By inhibiting CDK2, the compound can selectively target tumor cells .

Direcciones Futuras

The compound is part of ongoing research into the development of novel CDK2 inhibitors for cancer treatment. Future research may focus on further optimizing the structure of this compound to enhance its inhibitory activity against CDK2 .

Propiedades

IUPAC Name

3,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN6O/c19-14-6-1-10(7-15(14)20)18(28)26-25-16-13-8-24-27(17(13)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHLYFHIKYKKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.